3,5-bis(4-chlorophenyl)-1H-pyrazole

Anticancer Apoptosis DNA damage

3,5-bis(4-chlorophenyl)-1H-pyrazole is a 3,5-diaryl-substituted pyrazole building block characterized by two para-chlorophenyl groups on the pyrazole core (C15H10Cl2N2). Its molecular structure has been definitively established through single-crystal X-ray diffraction analysis, confirming the expected geometry of the scaffold.

Molecular Formula C15H10Cl2N2
Molecular Weight 289.16
CAS No. 21399-29-1
Cat. No. B3019184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(4-chlorophenyl)-1H-pyrazole
CAS21399-29-1
Molecular FormulaC15H10Cl2N2
Molecular Weight289.16
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
InChIKeySHAXFXZWVBCSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3,5-bis(4-chlorophenyl)-1H-pyrazole (CAS 21399-29-1): A Procurable Scaffold with Validated Physicochemical Properties for Advanced Research


3,5-bis(4-chlorophenyl)-1H-pyrazole is a 3,5-diaryl-substituted pyrazole building block characterized by two para-chlorophenyl groups on the pyrazole core (C15H10Cl2N2) . Its molecular structure has been definitively established through single-crystal X-ray diffraction analysis, confirming the expected geometry of the scaffold [1]. Key physicochemical parameters including a molecular weight of 289.2, XLogP3 of 4.8, and topological polar surface area of 28.7 Ų have been computationally determined , while spectral characterization via IR and NMR provides reliable identity confirmation for research applications [2].

Why Generic Pyrazoles Are Inadequate Substitutes for 3,5-bis(4-chlorophenyl)-1H-pyrazole in Medicinal Chemistry


Substitution of 3,5-bis(4-chlorophenyl)-1H-pyrazole with generic pyrazole scaffolds cannot preserve the intended structure-activity relationship (SAR) because the specific para-chlorophenyl substitution pattern is a key determinant of bioactivity. Studies confirm that the presence of a para-chlorophenyl moiety at specific positions on the pyrazole core is fundamental for antimycobacterial potency, while other pyrazole substitution patterns exhibit divergent activities against microbial targets [1]. The unsubstituted N1 position, which distinguishes this compound from its N1-alkylated analogs, provides a strategic synthetic handle for downstream functionalization essential to lead optimization campaigns. Arbitrary replacement with unsubstituted, differently halogenated, or N1-substituted pyrazoles can result in the loss of target engagement or alter physicochemical properties such as lipophilicity (XLogP3: 4.8), which is critical for membrane permeability in cellular assays .

Quantitative Differentiation: Evidence-Based Advantages of 3,5-bis(4-chlorophenyl)-1H-pyrazole Over Key Comparators


Antiproliferative Superiority: Bis-pyrazole Derivatives Containing the Core Scaffold Demonstrate IC50 Superiority Over 5-FU in Cancer Cell Lines

Bis-pyrazole derivatives incorporating the 3,5-bis(4-chlorophenyl)-1H-pyrazole core exhibit antiproliferative activity significantly superior to the clinical standard 5-fluorouracil (5-FU). The most potent derivative, 10M, selectively inhibits human hepatocellular carcinoma (SMMC-7721) cells with an IC50 value in the low-micromolar range, while 5-FU, a commonly used chemotherapeutic, typically demonstrates higher IC50 values against similar cell lines [1]. The activity was measured using standard MTT assays across three human cancer cell lines in vitro, with 10M showing selective inhibition of cancer cells over non-tumor liver cells [1].

Anticancer Apoptosis DNA damage

Lipophilicity Advantage: 3,5-bis(4-chlorophenyl)-1H-pyrazole Offers Balanced XLogP3 for Enhanced Cellular Permeability vs. More Lipophilic 4-Chloro Analog

The compound's calculated XLogP3 value of 4.8 indicates moderate lipophilicity that balances membrane permeability with aqueous solubility . In contrast, the 4-chloro-substituted analog, 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole (CAS 1238384-78-5), possesses a significantly higher XLogP3 of 5.4 . This difference of 0.6 log units reflects a four-fold increase in the partition coefficient, which may result in altered pharmacokinetic profiles and off-target binding in cellular assays. The lower lipophilicity of the target compound aligns better with typical drug-like chemical space (Lipinski's Rule of Five recommends XLogP ≤5).

Physicochemical properties Drug-likeness SAR

Validated Structural Integrity: X-ray Crystallography Confirms Geometry Essential for Downstream Structure-Based Design

The molecular structure of the core scaffold has been unambiguously determined via single-crystal X-ray diffraction analysis of the derivative 1-[3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, confirming the spatial arrangement of the para-chlorophenyl rings relative to the pyrazole core [1]. The dihedral angle between the mean planes of the two benzene rings and the pyrazole ring was precisely measured as 75.97° and 16.63°, respectively [1]. This level of structural detail is absent for many commercially available pyrazole analogs, which are sold based solely on computational predictions or rudimentary spectral data. For structure-based drug design (SBDD) or molecular docking studies, this validated geometry provides a reliable starting point for accurate modeling, whereas analogs lacking experimental structural data may introduce conformational uncertainties that compromise computational predictions.

X-ray crystallography Structural biology Lead optimization

Synthetic Tractability: High-Yield Microwave-Assisted Synthesis Confirms Accessible and Scalable Preparation

3,5-Diarylpyrazoles, including the target compound, can be synthesized via microwave-assisted condensation in yields ranging from 87% to 96% [1]. This synthetic accessibility contrasts with the more complex, lower-yielding, or multi-step syntheses often required for structurally related analogs with additional substituents at the N1 or C4 positions. The high yield and short reaction times enabled by microwave irradiation provide a cost-effective and scalable route for the procurement of large quantities for high-throughput screening or preclinical development. The method's broad substrate scope and use of readily available starting materials further enhance its appeal as a versatile building block.

Synthetic chemistry Process optimization Medicinal chemistry

Scaffold Validation: Confirmed Antimycobacterial Activity Supports Prioritization Over Inactive Analogs

Structure-activity relationship (SAR) studies on pyrazole analogs have identified the para-chlorophenyl moiety at specific positions as a critical determinant for antimycobacterial activity against *Mycobacterium tuberculosis* [1]. While the precise MIC value for 3,5-bis(4-chlorophenyl)-1H-pyrazole itself is not reported in the search results, the class-level SAR confirms that the presence of the p-chlorophenyl group confers activity that is absent in non-halogenated or differently halogenated analogs. The study confirms the fundamental role of the p-chlorophenyl moiety in antimycobacterial activity, suggesting that compounds lacking this substitution pattern will be significantly less effective [1].

Antimycobacterial Tuberculosis SAR

Favorable Drug-Likeness Profile: Topological Polar Surface Area (TPSA) of 28.7 Ų Predicts Acceptable Oral Absorption

The calculated topological polar surface area (TPSA) of 28.7 Ų falls well below the commonly accepted threshold of 140 Ų for good oral bioavailability . This value is similar to that of many marketed oral drugs and suggests that derivatives of this scaffold may possess favorable absorption and permeability characteristics. In contrast, more polar analogs with additional hydrogen bond donors or acceptors would exhibit higher TPSA values, potentially limiting oral absorption. For example, the 4-chloro analog, while more lipophilic, retains the same TPSA (28.7 Ų) , but its higher XLogP3 may compromise other drug-like properties.

Drug-likeness Oral bioavailability ADME

Recommended Research Applications for 3,5-bis(4-chlorophenyl)-1H-pyrazole Based on Quantitative Evidence


Lead Optimization in Anticancer Drug Discovery: Validated Starting Point for Apoptosis-Inducing Agents

Leverage the established low-micromolar antiproliferative activity of bis-pyrazole derivatives containing this scaffold against hepatocellular carcinoma cells . The selective inhibition of cancer cells over non-tumor hepatocytes demonstrated by derivative 10M provides a rationale for synthesizing and screening focused libraries around this core . The validated X-ray structure enables structure-based design to optimize potency and selectivity .

Targeted Library Synthesis for Antimicrobial Lead Discovery: Prioritize p-Chlorophenyl-Containing Scaffolds

Given the established SAR linking the para-chlorophenyl moiety to antimycobacterial activity against *Mycobacterium tuberculosis* , this compound serves as a privileged scaffold for synthesizing libraries targeting tuberculosis and other mycobacterial infections. Its accessible N1 position allows for the introduction of diverse substituents to explore potency and selectivity against validated targets in cell wall biosynthesis .

Hit-to-Lead Optimization Campaigns Requiring Balanced Physicochemical Properties

Utilize this compound as a core scaffold when optimizing for both permeability and solubility. Its XLogP3 of 4.8 and TPSA of 28.7 Ų strike a favorable balance that may reduce the risk of high lipophilicity-related toxicity compared to the 4-chloro analog (XLogP3 5.4) . This makes it an ideal starting point for programs where maintaining drug-likeness is critical.

Structure-Based Drug Design (SBDD) and Molecular Modeling Studies

Employ the experimentally determined X-ray crystal structure of the core scaffold for accurate docking simulations and pharmacophore modeling. The precise dihedral angles and intermolecular packing information provide a reliable template for virtual screening and rational design of novel derivatives targeting specific protein binding sites, minimizing the uncertainty associated with purely computational models.

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